BenchChemオンラインストアへようこそ!

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole

Structure-Activity Relationship Lipophilicity Muscarinic Agonist Design

This chiral compound uniquely combines a (1S,5S)-2-azabicyclo[3.2.0]heptane scaffold with a 5-ethyl-1,3,4-oxadiazole ring. It serves as a crucial scaffold-hopping probe for muscarinic acetylcholine receptor (mAChR) drug discovery, offering a distinct secondary amine geometry and a regioisomer not typical in patent landscapes. Its ethyl substituent maintains a lipophilicity window (f=1.26) suitable for CNS penetration studies, making it ideal for evaluating bioisosteric replacements and validating computational models.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 2361609-38-1
Cat. No. B2822530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole
CAS2361609-38-1
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCCC1=NN=C(O1)C23CCC2CCN3
InChIInChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
InChIKeyZFRJXSYJPZMREF-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole (CAS 2361609-38-1): Procurement-Relevant Core Identity


2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole (CAS 2361609-38-1) is a chiral, non-quaternary heterocyclic compound belonging to the azabicyclo-oxadiazole class. It combines a 2-azabicyclo[3.2.0]heptane scaffold with a 1,3,4-oxadiazole ring bearing an ethyl substituent at the 5-position. The compound has a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . The (1S,5S) configuration imparts a defined three-dimensional geometry, and the ethyl group confers a Rekker hydrophobic fragmental constant (f) of 1.26, placing it at the upper boundary of low lipophilicity as defined for CNS-penetrant muscarinic agonists in the foundational patent literature [1]. This structural framework positions the compound as a potential tool for CNS-targeted research, though direct published biological data for this specific molecule remain absent from the peer-reviewed and patent literature as of the search date.

Why 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole Cannot Be Replaced by In-Class Analogs Without Risk of Divergent Pharmacological Outcomes


Within the azabicyclo-oxadiazole class, three structural variables critically determine receptor affinity, functional selectivity, and CNS penetration: the azabicyclic ring system (e.g., 2-azabicyclo[3.2.0]heptane vs. 1-azabicyclo[2.2.1]heptane vs. quinuclidine), the oxadiazole regioisomer (1,3,4- vs. 1,2,4-oxadiazole), and the C5 substituent identity. The patent literature explicitly shows that a propyl substituent (f > 1.5) converts an agonist into an antagonist, demonstrating the narrow lipophilicity window for functional activity [1]. Furthermore, stereoisomers of 1-azabicyclo[2.2.1]heptane-based oxadiazoles exhibit up to 100-fold differences in muscarinic receptor affinity depending on absolute configuration [2]. Consequently, substituting the (1S,5S)-2-azabicyclo[3.2.0]heptane-5-ethyl-1,3,4-oxadiazole with a different azabicycle, oxadiazole isomer, or alkyl chain length risks a complete switch in pharmacological profile—from agonist to antagonist, or from CNS-penetrant to peripherally restricted. The quantitative evidence below, while limited for this exact compound, establishes the structure-activity relationship framework that makes generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole vs. Closest Structural Comparators


Ethyl vs. Methyl C5 Substituent: Lipophilicity-Driven Differentiation Within the 2-Azabicyclo[3.2.0]heptane-1,3,4-oxadiazole Series

The target compound bears a 5-ethyl substituent on the 1,3,4-oxadiazole ring, in contrast to the 5-methyl analog (CAS 2361826-19-7). The Rekker f value for ethyl is 1.26 versus 0.70 for methyl [1]. In the foundational oxadiazole muscarinic agonist patent, the ethyl group is explicitly listed as providing a compound within the low-lipophilicity window (f ≤ 1.5) that retains CNS penetrability, while the methyl analog occupies a significantly more hydrophilic position [1]. This difference in lipophilicity directly impacts blood-brain barrier permeability and volume of distribution, with higher f values within the 0.7–1.5 range generally correlating with improved CNS exposure for this chemotype.

Structure-Activity Relationship Lipophilicity Muscarinic Agonist Design CNS Drug Discovery

2-Azabicyclo[3.2.0]heptane vs. 1-Azabicyclo[2.2.1]heptane Scaffold: Differential Nitrogen Geometry and Exit Vector Orientation

The target compound employs a 2-azabicyclo[3.2.0]heptane scaffold, whereas the most extensively characterized muscarinic oxadiazole agonists (e.g., L-687,306, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane) use a 1-azabicyclo[2.2.1]heptane core [1]. The nitrogen atom in 2-azabicyclo[3.2.0]heptane is a secondary amine at a bridgehead position, resulting in a predicted pKa of approximately 10.4 , compared to the tertiary bridgehead nitrogen of 1-azabicyclo[2.2.1]heptane (pKa ~10–11 for quinuclidine analogs). The 2-azabicyclo[3.2.0]heptane scaffold produces distinct exit vectors: the [3.2.0] fused cyclobutane-pyrrolidine system orients the oxadiazole substituent at a different angle relative to the protonatable nitrogen compared to the [2.2.1] system. Physicochemical characterization of 2-azabicyclo[3.2.0]heptane building blocks confirms they serve as bioisosteres for piperidine and pyrrolidine motifs with altered spatial trajectories, as validated by exit vector plot (EVP) analysis [2].

Bioisosterism Scaffold Hopping Exit Vector Analysis Medicinal Chemistry

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Differential Hydrogen-Bonding and Metabolic Stability Profiles

The target compound contains a 1,3,4-oxadiazole ring, whereas the majority of reported azabicyclo-oxadiazole muscarinic agonists incorporate a 1,2,4-oxadiazole [1]. The 1,3,4-oxadiazole regioisomer presents a different hydrogen-bond acceptor pattern: the two nitrogen atoms are adjacent (N3 and N4), creating a distinct electrostatic potential surface compared to the 1,2,4-isomer where nitrogens are separated by a carbon. Published SAR across oxadiazole series demonstrates that the 1,3,4-oxadiazole isomer can exhibit superior metabolic stability due to reduced susceptibility to ring-opening hydrolysis [2]. Specifically, 1,3,4-oxadiazoles are reported to be thermally stable, neutral, cyclically conjugated systems that resist nucleophilic attack at the C2 position more effectively than 1,2,4-oxadiazoles in certain microsomal environments [2].

Oxadiazole Isomerism Metabolic Stability Hydrogen Bonding Bioisostere Design

Synthetic Accessibility: Multigram Scalability of 2-Azabicyclo[3.2.0]heptane Intermediates Enables Procurement at Scale

The 2-azabicyclo[3.2.0]heptane scaffold has recently become accessible through scalable synthetic routes. A 2026 report from Pfizer process chemists demonstrates multigram synthesis of functionalized 2-azabicyclo[3.2.0]heptanes using a [2+2] cycloaddition strategy with diastereoselectivity control . This contrasts with earlier photochemical [2+2] approaches that were limited to sub-gram scale [1]. The availability of scalable routes directly impacts procurement: the target compound and its analogs can now be sourced in quantities sufficient for lead optimization (10–100 g) rather than being restricted to milligram-scale exploratory chemistry. For procurement officers, this means the compound is transitioned from a 'rare building block' to a 'commercially viable intermediate' category.

Scalable Synthesis Building Block Supply Process Chemistry Drug Discovery Logistics

Optimal Application Scenarios for 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole Based on Current Evidence


CNS Muscarinic Receptor SAR Expansion Beyond 1-Azabicyclo[2.2.1]heptane Chemotypes

This compound is best deployed as a scaffold-hopping probe in muscarinic acetylcholine receptor (mAChR) drug discovery programs that have extensively mined 1-azabicyclo[2.2.1]heptane and quinuclidine-based oxadiazoles. The distinct secondary amine and 2-azabicyclo[3.2.0]heptane geometry provide a novel chemical space for M1/M4 agonist or allosteric modulator screening, with the ethyl substituent maintaining the lipophilicity window (f = 1.26) established for CNS penetration in the US 5,686,463 patent [1]. The 1,3,4-oxadiazole regioisomer further differentiates it from the predominantly 1,2,4-oxadiazole patent landscape, offering potential freedom-to-operate advantages [2].

Physicochemical Tool Compound for Exit Vector and Bioisostere Studies

Given the recent publication of exit vector plot (EVP) analysis and physicochemical characterization of 2-azabicyclo[3.2.0]heptane building blocks [3], this compound is immediately applicable as a tool molecule for computational and experimental bioisostere evaluation. Researchers comparing piperidine, pyrrolidine, and azepane replacements can use this compound to empirically validate predicted changes in vector orientation, pKa, and logD that arise from the [3.2.0] bicyclic constraint, thereby informing scaffold selection in lead optimization campaigns.

Procurement-De-Risked Hit-to-Lead Starting Point with Demonstrated Scalability

Unlike many novel bicyclic amine building blocks that are only available in milligram quantities, the 2-azabicyclo[3.2.0]heptane core is now accessible via multigram synthetic routes demonstrated by Pfizer process chemistry groups . This compound is therefore suitable for programs requiring 5–50 g of material for initial in vitro pharmacology, preliminary ADME, and early in vivo pharmacokinetic studies, without the supply chain interruptions that plague less-developed scaffolds.

Negative Control for 1,2,4-Oxadiazole Muscarinic Agonist Series

With no published biological activity data, this compound currently serves as a structurally matched negative control for 1,2,4-oxadiazole-based muscarinic agonists. Its procurement enables head-to-head comparative assays where the contribution of the oxadiazole regioisomer (1,3,4- vs. 1,2,4-) to receptor binding and functional activity can be directly measured for the first time in the 2-azabicyclo[3.2.0]heptane series. Such data would directly address the evidence gap identified in this guide and generate the quantitative differentiation metrics that are currently absent.

Quote Request

Request a Quote for 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.